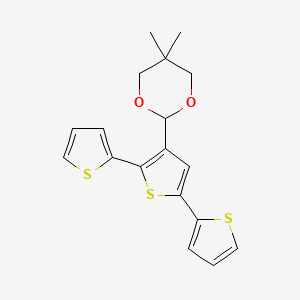
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through the cyclization of 1,4-diketones with elemental sulfur.
Coupling Reactions: The thiophene rings are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the desired thiophene-thiophene linkage.
Formation of the Dioxane Ring: The dioxane ring is formed by the reaction of a diol with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes or thiophene derivatives with various functional groups.
科学的研究の応用
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the development of biosensors.
Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The thiophene rings can engage in π-π stacking interactions, while the dioxane ring can participate in hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
類似化合物との比較
Similar Compounds
2,5-dithiophen-2-ylthiophene: Lacks the dioxane ring, making it less versatile in certain applications.
5,5-dimethyl-1,3-dioxane: Lacks the thiophene rings, reducing its potential for electronic applications.
Thiophene-2-carboxaldehyde: Contains a single thiophene ring and an aldehyde group, making it structurally simpler.
Uniqueness
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane is unique due to the combination of thiophene and dioxane rings in its structure. This combination provides a balance of electronic properties and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
634602-02-1 |
|---|---|
分子式 |
C18H18O2S3 |
分子量 |
362.5 g/mol |
IUPAC名 |
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C18H18O2S3/c1-18(2)10-19-17(20-11-18)12-9-15(13-5-3-7-21-13)23-16(12)14-6-4-8-22-14/h3-9,17H,10-11H2,1-2H3 |
InChIキー |
URFLVSTZZNBNNF-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(OC1)C2=C(SC(=C2)C3=CC=CS3)C4=CC=CS4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one](/img/structure/B14232865.png)
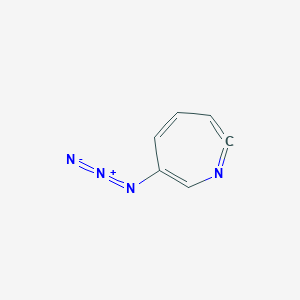
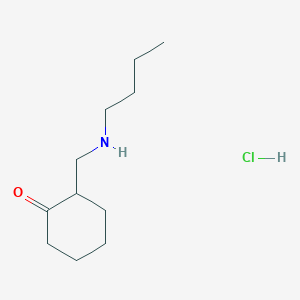
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)
![Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B14232909.png)
![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)
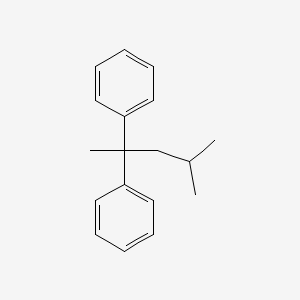
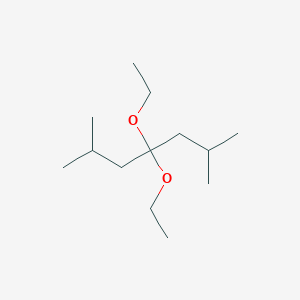

![2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232933.png)


![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
